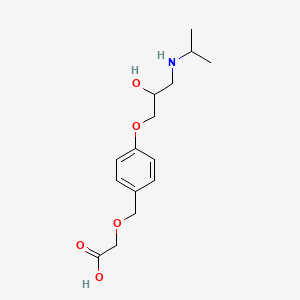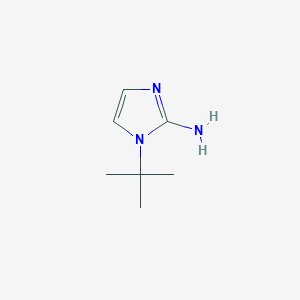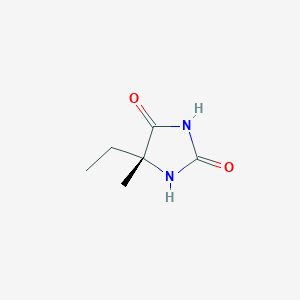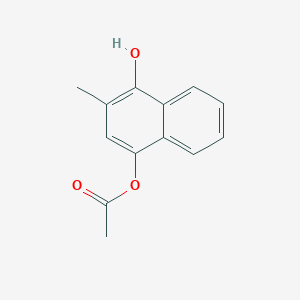![molecular formula C11H15NO2 B3319415 1-[(4-Methoxyphenyl)methyl]azetidin-3-ol CAS No. 111043-52-8](/img/structure/B3319415.png)
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol
Overview
Description
“1-[(4-Methoxyphenyl)methyl]azetidin-3-ol”, also known as MPA, is a chemical compound used in scientific experiments. It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 .
Synthesis Analysis
The synthesis of azetidines, the class of compounds to which MPA belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of MPA consists of an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . Attached to this core is a methoxyphenylmethyl group, which includes a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) and a methyl group (-CH3) attached .Chemical Reactions Analysis
Azetidines, such as MPA, have unique reactivity due to the considerable ring strain in their four-membered ring structure . This strain can be relieved under appropriate reaction conditions, triggering various chemical reactions . For example, azetidines can undergo Suzuki-Miyaura-type cross-couplings with aryl organoborons .Physical And Chemical Properties Analysis
MPA is a solid at room temperature . Its exact boiling point and storage conditions are not specified in the available sources .Scientific Research Applications
Synthetic Chemistry
Azetidines, such as “1-[(4-Methoxyphenyl)methyl]azetidin-3-ol”, are immensely reactive and have significant potential in synthetic chemistry . They are considered remarkable as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Catalytic Processes
Azetidines are also known for their prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . This makes “1-[(4-Methoxyphenyl)methyl]azetidin-3-ol” a potential candidate for use in these processes.
Ring-Opening and Expansion Reactions
Due to their strained structure, azetidines are excellent candidates for ring-opening and expansion reactions . This could be another potential application for “1-[(4-Methoxyphenyl)methyl]azetidin-3-ol”.
Synthesis of Functionalized Azetidines
“1-[(4-Methoxyphenyl)methyl]azetidin-3-ol” could be used in the synthesis of functionalized azetidines . These functionalized azetidines have a wide range of applications in medicinal chemistry and other fields.
Medicinal Chemistry
Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . Therefore, “1-[(4-Methoxyphenyl)methyl]azetidin-3-ol” could potentially be used in the development of new drugs or therapeutic agents.
Synthesis of Heterocyclic Compounds
The compound could be used in the synthesis of heterocyclic compounds . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
Safety and Hazards
Future Directions
The future directions for research on MPA and similar azetidines could involve further exploration of their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Additionally, more research could be done to fully understand their safety and hazards, as well as their physical and chemical properties.
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be used as building blocks for polyamines . Polyamines are involved in various biological processes, including cell growth and differentiation, gene expression, and ion channel regulation .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This suggests that the compound might interact with its targets by opening its four-membered ring structure and forming polymers.
Biochemical Pathways
The resulting polymers from azetidines have applications in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection . This suggests that the compound might affect these biochemical pathways.
Result of Action
Given the known applications of the resulting polymers from azetidines, it can be inferred that the compound might have potential effects in antibacterial and antimicrobial activities, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)6-12-7-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVPFRRDMUZZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3319390.png)


![3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3319423.png)
![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)